

IOX4: A Selective HIF Prolyl Hydroxylase 2 (PHD2) Inhibitor

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Compound of Interest

Compound Name: IOX4

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **IOX4**, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2). **IOX4** serves as a valuable chemical tool for studying the physiological and pathological roles of the HIF pathway. Its ability to stabilize HIF- α subunits under normoxic conditions by inhibiting their degradation has significant implications for research into ischemia, anemia, and other hypoxia-associated diseases. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and key signaling pathways affected by **IOX4**.

Introduction

The cellular response to low oxygen tension (hypoxia) is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIFs are heterodimers composed of an oxygen-labile α -subunit (HIF- α) and a stable β -subunit (HIF- β). Under normoxic conditions, the HIF- α subunit is hydroxylated on specific proline residues by HIF Prolyl Hydroxylases (PHDs), also known as Egl-Nine Homologs (EGLNs). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF- α for proteasomal degradation. In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, leading to the stabilization of HIF- α , its translocation to the nucleus, and subsequent dimerization with HIF- β . The active HIF complex then binds to Hypoxia Response Elements (HREs) in the

promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

There are three main isoforms of PHDs: PHD1, PHD2, and PHD3. PHD2 is considered the primary regulator of HIF- α stability in most cell types under normoxia. Consequently, selective inhibitors of PHD2 are of significant interest for therapeutic applications where the controlled activation of the HIF pathway is desired. **IOX4** has emerged as a potent and selective inhibitor of PHD2, making it an invaluable tool for both basic research and preclinical drug development.

IOX4: Mechanism of Action and Chemical Properties

IOX4 is a triazole-based compound that acts as a competitive inhibitor of PHD2 with respect to its co-substrate, 2-oxoglutarate (2OG).^[1] By binding to the 2OG-binding site in the catalytic domain of PHD2, **IOX4** prevents the hydroxylation of HIF- α subunits, leading to their stabilization and the subsequent activation of HIF-mediated gene transcription.

Chemical Properties of **IOX4**

Property	Value
Molecular Formula	C ₁₅ H ₁₆ N ₆ O
Molecular Weight	328.33 g/mol
CAS Number	1154097-71-8
Appearance	Crystalline solid
Solubility	Soluble in DMSO and dimethylformamide

Quantitative Data on **IOX4** Activity

The potency and selectivity of **IOX4** have been characterized through various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of **IOX4**

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of **IOX4** against PHD2 and its selectivity against other 2-oxoglutarate-dependent dioxygenases.

Target Enzyme	IC50 (nM)	Selectivity vs. PHD2	Reference
PHD2	1.6	-	[1]
Factor Inhibiting HIF (FIH)	> 100,000	> 62,500-fold	[2]
Jumonji-C (JmjC) domain-containing histone demethylases (KDMs)	> 1,400	> 875-fold	[2]
γ-butyrobetaine hydroxylase (BBOX)	> 1,400	> 875-fold	[2]
Fat mass and obesity-associated protein (FTO)	> 1,400	> 875-fold	

Note: While **IOX4** is highly selective for PHD2, it is also reported to inhibit PHD1 and PHD3, likely due to the conserved nature of the 2OG-binding site among the PHD isoforms.

Table 2: Cellular Activity of IOX4

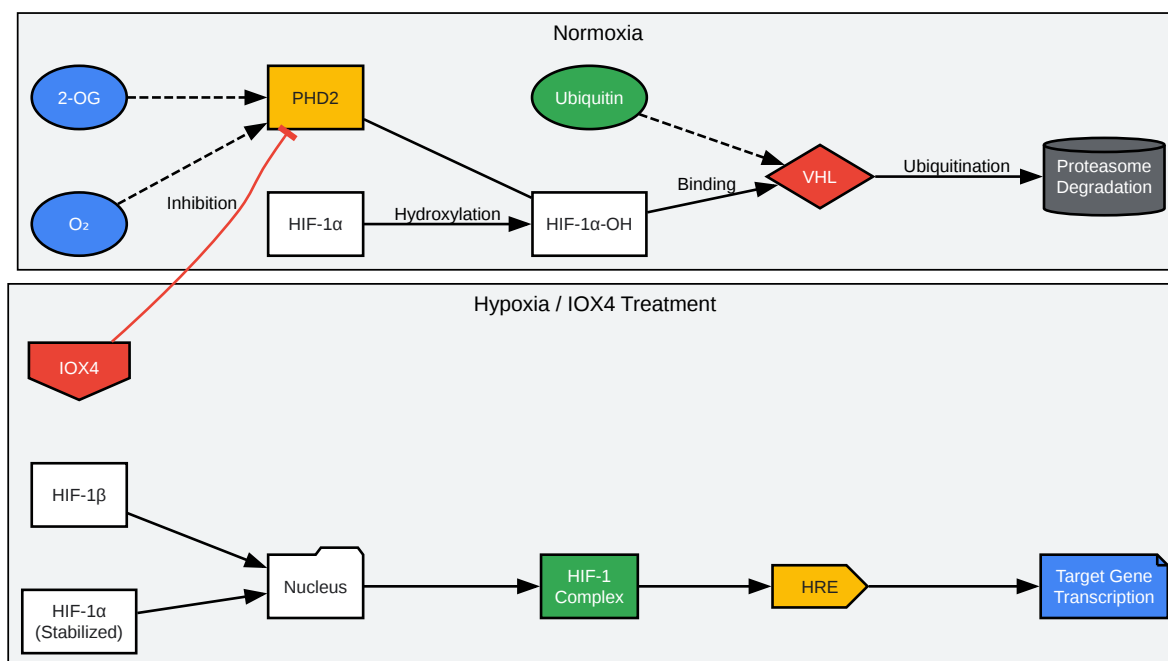
This table presents the half-maximal effective concentration (EC50) for the induction of HIF-1α in different human cell lines following treatment with **IOX4**.

Cell Line	EC50 for HIF-1α Induction (μM)	Reference
MCF-7 (Breast Cancer)	114	
Hep3B (Hepatocellular Carcinoma)	86	
U2OS (Osteosarcoma)	49.5	

Signaling Pathway and Experimental Workflow

HIF-1 α Signaling Pathway

The following diagram illustrates the central role of PHD2 in the regulation of HIF-1 α and the mechanism of action of **IOX4**.

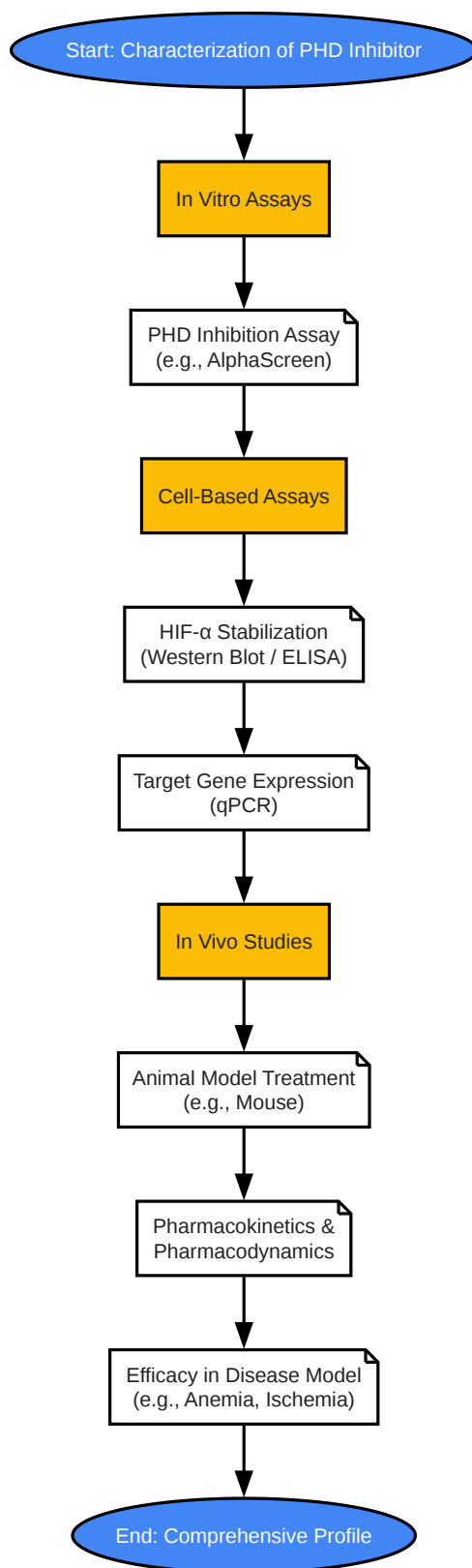


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Caption: HIF-1 α signaling pathway under normoxia and in the presence of **IOX4**.

Experimental Workflow for IOX4 Characterization

This diagram outlines a typical experimental workflow to characterize the activity of a PHD inhibitor like **IOX4**.



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